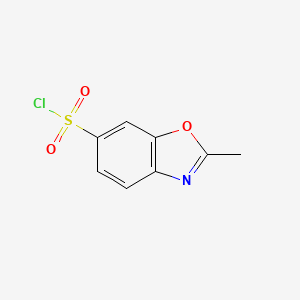
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride
説明
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride is a useful research compound. Its molecular formula is C8H6ClNO3S and its molecular weight is 231.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
Structural Overview
- Molecular Formula : C₈H₆ClNO₃S
- SMILES : CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)Cl
- InChI : InChI=1S/C8H6ClNO3S/c1-5-10-7-3-2-6(14(9)10)4-8(7)12/h2-4,8H,1H3
The compound features a benzoxazole ring with a methyl group at the 2-position, which influences its reactivity and biological properties.
Target Interactions
This compound acts primarily through its sulfonyl chloride group, which is known for strong electrophilic properties. This allows it to interact with various nucleophiles in biological systems, potentially modifying proteins and other biomolecules.
Biochemical Pathways
The compound is involved in several biochemical pathways due to its ability to form sulfonamides and sulfonates upon reaction with amines and alcohols, respectively. These modifications can lead to alterations in enzyme activities and gene expressions, impacting various physiological processes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:
-
Antimicrobial Activity :
- Benzoxazole derivatives have shown potential as antimicrobial agents. Studies suggest that they can disrupt bacterial cell walls, leading to cell death.
- A recent study highlighted the effectiveness of benzoxazole derivatives against Gram-positive and Gram-negative bacteria by inducing membrane disruption .
- Antiviral Properties :
- Enzyme Inhibition :
Antimicrobial Efficacy
A study conducted on various benzoxazole derivatives demonstrated that those with sulfonamide functionalities exhibited significant antimicrobial activity against resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall integrity.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Disruption of cell wall |
| Benzothiazole derivatives | High | Membrane disruption |
HIV Protease Inhibition
Research has shown that benzoxazole sulfonamides can serve as effective inhibitors of HIV protease, which is crucial for viral replication. The structural modifications at the 2-position enhance binding affinity and specificity toward the protease active site .
特性
IUPAC Name |
2-methyl-1,3-benzoxazole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBYTQPVOGBVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52206-51-6 | |
| Record name | 2-methyl-1,3-benzoxazole-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













